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Compound of Interest

1-(5-Amino-2-
Compound Name:
methylphenyl)ethanone

Cat. No.: B1647496

Spectroscopic Validation of 1-(5-Amino-2-
methylphenyl)ethanone: A Comparative Guide

A comprehensive analysis of spectroscopic data for the structural confirmation of 1-(5-Amino-
2-methylphenyl)ethanone, benchmarked against its structural isomer, 1-(3-Amino-4-
methylphenyl)ethanone. This guide provides detailed experimental protocols and comparative
data to aid researchers in the unambiguous identification of these compounds.

The structural elucidation of synthetic organic compounds is a cornerstone of chemical
research and drug development. Spectroscopic methods provide a powerful toolkit for the
unambiguous determination of molecular structures. This guide focuses on the validation of the
structure of 1-(5-Amino-2-methylphenyl)ethanone through a multi-technique spectroscopic
approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform
Infrared (FT-IR) spectroscopy, and Electron lonization Mass Spectrometry (EI-MS). To provide
a robust validation, the spectroscopic data for 1-(5-Amino-2-methylphenyl)ethanone is
compared with that of its isomer, 1-(3-Amino-4-methylphenyl)ethanone.

Comparative Spectroscopic Data
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The following tables summarize the predicted and experimental spectroscopic data for 1-(5-

Amino-2-methylphenyl)ethanone and its isomer.

Table 1: *H NMR and *3C NMR Data

Compound 1H NMR (Predicted, & ppm) 13C NMR (Predicted, & ppm)
199.8 (C=0), 147.1 (C-NHz2),
7.18 (d, 1H), 6.74 (dd, 1H),
_ 132.4 (C-CHs), 131.9 (C-H),
1-(5-Amino-2- 6.65 (d, 1H), 3.65 (s, 2H, -
129.1 (C-COCHs), 116.9 (C-
methylphenyl)ethanone NH2), 2.45 (s, 3H, -CHs), 2.38
H), 114.8 (C-H), 29.1 (-
(s, 3H, -COCHs)
COCHs), 20.9 (-CHs)
197.9 (C=0), 145.8 (C-NH2),
7.27 (d, 1H), 7.17 (dd, 1H),
, 136.8 (C-COCH:s), 131.2 (C-
1-(3-Amino-4- 7.09 (d, 1H), 3.89 (s, 2H, -

methylphenyl)ethanone

NHz), 2.49 (s, 3H, -COCHs),
2.18 (s, 3H, -CHs)

H), 129.7 (C-CHs), 117.4 (C-
H), 114.9 (C-H), 26.4 (-
COCHs), 17.3 (-CHs)

Table 2: FT-IR and Mass Spectrometry Data

Mass Spectrometry (EI-MS,

Compound FT-IR (Predicted, cm™?)
m/z)
~3450-3300 (N-H stretch),
Molecular lon [M]*: 149.08.
) ~3050 (Ar C-H stretch), ~1680
1-(5-Amino-2- Key Fragments: 134 ([M-
(C=0 stretch), ~1600, 1480 (Ar
methylphenyl)ethanone CHs]*), 106 ([M-COCHs]*), 77
C=C stretch), ~1250 (C-N
([CeHs]™)
stretch)
~3450-3300 (N-H stretch),
Molecular lon [M]*: 149.08.
) ~3050 (Ar C-H stretch), ~1675
1-(3-Amino-4- Key Fragments: 134 ([M-
(C=0 stretch), ~1610, 1500 (Ar
methylphenyl)ethanone CHs]*), 106 ([M-COCHs]*), 77

C=C stretch), ~1260 (C-N
stretch)

([CeHs]™)

Experimental Workflows and Logical Relationships
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The structural validation process follows a logical workflow, beginning with sample preparation
and proceeding through various spectroscopic analyses. The data from each technique
provides complementary information that, when combined, leads to the unambiguous
confirmation of the chemical structure.

Workflow for Spectroscopic Validation

Dissolve in appropriate deuterated solvent (for NMR) or prepare neat/as a mull (for IR)

1H and 13C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (EI-MS)

Data Interpretation [and Validation

Analyze chemical shifts, coupling constants, and integration 1 Identify characteristic functional group vibrations { Determine molecular weight and fragmentation pattern

Y

Compare with data of known isomers/related compounds

Confirm Structure of 1-(5-Amino-2-methylphenyl)ethanone

Click to download full resolution via product page

« To cite this document: BenchChem. [validation of 1-(5-Amino-2-methylphenyl)ethanone
structure using spectroscopic methods]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1647496#validation-of-1-5-amino-2-methylphenyl-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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